molecular formula C13H16O3 B12904526 2-Benzyl-2,5-dimethoxy-2,5-dihydrofuran CAS No. 63540-69-2

2-Benzyl-2,5-dimethoxy-2,5-dihydrofuran

Cat. No.: B12904526
CAS No.: 63540-69-2
M. Wt: 220.26 g/mol
InChI Key: NZAUCPQJKAWDCR-UHFFFAOYSA-N
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Description

2-Benzyl-2,5-dimethoxy-2,5-dihydrofuran is an organic compound with the molecular formula C12H14O3. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of two methoxy groups and a benzyl group attached to the furan ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2,5-dimethoxy-2,5-dihydrofuran typically involves the reaction of 2,5-dimethoxyfuran with benzyl halides under basic conditions. One common method is the use of sodium hydride as a base to deprotonate the furan ring, followed by the addition of benzyl bromide to form the desired product. The reaction is usually carried out in an aprotic solvent such as dimethylformamide at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,5-dimethoxy-2,5-dihydrofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.

    Substitution: Electrophilic substitution reactions can occur at the benzyl group or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Benzyl-2,5-dimethoxyfuranone.

    Reduction: 2-Benzyl-2,5-dimethoxytetrahydrofuran.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2-Benzyl-2,5-dimethoxy-2,5-dihydrofuran has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-2,5-dimethoxy-2,5-dihydrofuran involves its interaction with various molecular targets. The methoxy groups and the benzyl group can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can influence the compound’s binding to enzymes or receptors, affecting biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-2,5-dihydrofuran: Lacks the benzyl group, making it less hydrophobic.

    2-Benzylfuran: Lacks the methoxy groups, affecting its reactivity and solubility.

    2,5-Dimethoxyfuran: Lacks the benzyl group and has different reactivity.

Uniqueness

2-Benzyl-2,5-dimethoxy-2,5-dihydrofuran is unique due to the presence of both methoxy and benzyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

63540-69-2

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

5-benzyl-2,5-dimethoxy-2H-furan

InChI

InChI=1S/C13H16O3/c1-14-12-8-9-13(15-2,16-12)10-11-6-4-3-5-7-11/h3-9,12H,10H2,1-2H3

InChI Key

NZAUCPQJKAWDCR-UHFFFAOYSA-N

Canonical SMILES

COC1C=CC(O1)(CC2=CC=CC=C2)OC

Origin of Product

United States

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